molecular formula C10H9NO2 B8566522 Methyl 4-amino-3-ethynylbenzoate

Methyl 4-amino-3-ethynylbenzoate

Cat. No.: B8566522
M. Wt: 175.18 g/mol
InChI Key: RXFUCYXUJDBPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-3-ethynylbenzoate is a synthetically derived benzoate ester featuring an amino group at the 4-position and an ethynyl (-C≡CH) moiety at the 3-position of the benzene ring. This compound is synthesized via a desilylation reaction, where tetrabutylammonium fluoride removes the trimethylsilyl (TMS) protecting group from methyl 4-amino-3-trimethylsilylethynylbenzoate, yielding the terminal alkyne . Its molecular formula is C₁₀H₉NO₂, with the ethynyl group conferring unique reactivity for further functionalization, such as click chemistry applications.

Notably, this compound serves as a precursor in the synthesis of IκB kinase inhibitors, which are critical for modulating inflammatory pathways in osteoarthritis treatment . The ethynyl group enhances its utility in targeted drug design by enabling site-specific modifications.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

methyl 4-amino-3-ethynylbenzoate

InChI

InChI=1S/C10H9NO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h1,4-6H,11H2,2H3

InChI Key

RXFUCYXUJDBPLG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)C#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The pharmacological and physicochemical properties of methyl 4-amino-3-ethynylbenzoate are influenced by its substituents. Below is a comparative analysis with analogous compounds:

Table 1: Key Features of this compound and Analogues
Compound Name CAS Number Molecular Formula Substituents Key Applications Similarity Score*
This compound Not provided C₁₀H₉NO₂ 4-NH₂, 3-C≡CH, methyl ester IκB kinase inhibition (Osteoarthritis) N/A
Methyl 3-amino-4-(methylamino)benzoate 66315-16-0 C₉H₁₂N₂O₂ 3-NH₂, 4-NHCH₃, methyl ester Intermediate in heterocyclic synthesis 1.00
Ethyl 3-amino-4-(methylamino)benzoate 66315-23-9 C₁₀H₁₄N₂O₂ 3-NH₂, 4-NHCH₃, ethyl ester Antitumor agent intermediates 0.96
Methyl 4-amino-3-(phenylamino)benzoate 1426958-51-1 C₁₄H₁₄N₂O₂ 4-NH₂, 3-NHPh, methyl ester Not specified 0.98

*Similarity scores based on structural alignment algorithms .

Key Differentiators

Ethynyl vs. Alkyl/Amino Substituents: The ethynyl group in this compound provides a rigid, linear geometry and a reactive site for Huisgen cycloaddition (click chemistry), unlike methyl or ethylamino substituents in analogues. This enhances its versatility in bioconjugation and drug-targeting strategies . In contrast, Ethyl 4-amino-3-methylbenzoate (CAS 7153-22-2) features a methyl group at position 3, which reduces steric hindrance but limits further functionalization .

Ester Group (Methyl vs.

Biological Activity: this compound is tailored for kinase inhibition, while Ethyl 3-amino-4-(methylamino)benzoate is utilized in antitumor agents targeting DNA-AT sequences .

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